Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate” is a compound with the CAS Number: 2228951-97-9 . It has a molecular weight of 225.13 . The IUPAC name for this compound is lithium 2- (3- (4H-1,2,4-triazol-4-yl)phenoxy)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1 . This suggests that the compound has a complex structure involving a lithium ion, a 1,2,4-triazol-4-yl group, and a phenoxyacetate group .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
- Lithium 1,2,4-triazole derivatives, such as those involving substituted 1,2,4-triazoles, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds like 2-[4-(2,4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid demonstrated significant anti-inflammatory and analgesic properties in vivo (Hunashal et al., 2014).
Chemical Properties and Synthesis Techniques
- Studies on the deprotometalation and iodolysis of 1,2,3- and 1,2,4-triazoles have led to the development of resveratrol analogues. These compounds exhibited moderate antibacterial activity and promising antiproliferative effects against certain cell lines (Nagaradja et al., 2015).
- The synthesis of a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties at room temperature has been reported. This synthesis approach opens new opportunities for the development of highly functional molecular and macromolecular lithium salts (Flachard et al., 2018).
Coordination Chemistry and Applications
- Lithium salts of 1,2,4-triaza-3,5-diborolyl and their coordination with different metals have been explored. These studies reveal interesting structural properties and potential applications in coordination chemistry (Ly et al., 2007).
- The anion coordination interactions in solvates with lithium salts like LiDCTA and LiTDI have been investigated, revealing insights into their coordination modes, which are crucial for applications in lithium battery electrolyte technologies (McOwen et al., 2014).
Synthetic Chemistry and Catalysis
- Research into the synthesis and structural studies of lithium and sodium complexes with OOO-tridentate bis(phenolate) ligands has shown these complexes to be effective catalysts for the ring-opening polymerization of L-lactide (Huang et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for the study of “Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the broad biological activities exhibited by triazole compounds , this compound could be of interest in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit anti-che activity by inhibiting both ache and buche activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through the formation of hydrogen bonds and π-π stacking interactions .
Biochemical Pathways
1,2,4-triazole derivatives are known to be involved in various biochemical processes, including redox reactions .
Result of Action
1,2,4-triazole derivatives are known to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECBEUUZNIEWIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=C1)OCC(=O)[O-])N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.